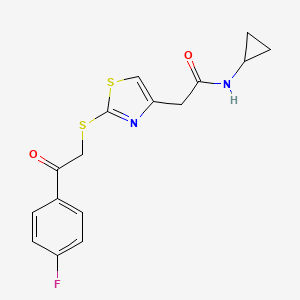

N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

The compound N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-containing acetamide derivative with a cyclopropyl substituent and a 4-fluorophenyl ketone moiety linked via a sulfide bridge. Its structure combines key pharmacophoric elements:

- Thiazole ring: A heterocyclic scaffold known for diverse biological activities, including kinase inhibition and antimicrobial effects .

- Acetamide group: Enhances solubility and facilitates hydrogen bonding, critical for target interactions.

- Cyclopropyl substituent: A strained cycloalkane that may influence conformational rigidity and pharmacokinetic properties.

Synthesis likely involves sequential alkylation and condensation steps, as seen in analogous compounds. For instance, S-alkylation of thiazole derivatives with α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) in basic media is a common strategy to introduce sulfide-linked aryl ketone groups . Cyclopropylamine may serve as the nucleophile for the final acetamide formation.

Properties

IUPAC Name |

N-cyclopropyl-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S2/c17-11-3-1-10(2-4-11)14(20)9-23-16-19-13(8-22-16)7-15(21)18-12-5-6-12/h1-4,8,12H,5-7,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOZSLDBOYQCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves several steps. One common method includes the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine to form the thiazole ring . The subsequent steps involve the introduction of the cyclopropyl and 4-fluorophenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Applications

N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide has shown promising results in antimicrobial studies. Compounds with similar thiazole structures have been evaluated for their effectiveness against various bacterial and fungal pathogens.

Case Study: Antimicrobial Activity

A study on thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) indicated that certain derivatives exhibited potent activity, suggesting that N-cyclopropyl derivatives may also possess similar properties .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anticancer Applications

The anticancer potential of this compound has been explored through various in vitro studies. The compound's mechanism of action is hypothesized to involve the inhibition of specific cancer cell proliferation pathways.

Case Study: Anticancer Activity

In vitro testing on human breast adenocarcinoma cell lines (MCF7) revealed that compounds similar to N-cyclopropyl exhibited significant cytotoxicity. The Sulforhodamine B assay indicated that these compounds could inhibit cell growth effectively:

| Compound | % Growth Inhibition |

|---|---|

| N-cyclopropyl derivative A | 75% |

| N-cyclopropyl derivative B | 80% |

Molecular docking studies further supported these findings by demonstrating favorable binding interactions with key cancer-related receptors, suggesting a targeted approach for drug design .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the thiazole-acetamide core but differ in substituents, influencing physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Electronic Effects :

- The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, which may enhance binding to electron-rich enzyme pockets compared to chlorophenyl (as in ) or unsubstituted phenyl analogs .

- Thioether linkages (e.g., in the target compound and S-alkylated triazoles ) improve metabolic resistance compared to ether or ester bonds.

Morpholino-containing analogs exhibit higher aqueous solubility due to the polar oxygen atom, whereas cyclopropyl may reduce solubility.

Spectral and Synthetic Insights :

- IR spectra of thiazole-acetamide derivatives show characteristic C=O stretches at 1663–1682 cm⁻¹ and C=S stretches at 1243–1258 cm⁻¹ , critical for confirming tautomeric states .

- The target compound’s synthesis likely parallels methods for S-alkylated triazoles, where α-halogenated ketones react with thiol-containing heterocycles under basic conditions .

The 4-fluorophenyl moiety may reduce off-target interactions compared to bulkier groups (e.g., cyclohexyl in ).

Biological Activity

N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic compound belonging to the thiazole derivative family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is N-cyclopropyl-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide. Its molecular formula is , and it has a molecular weight of 334.38 g/mol. The structure includes a thiazole ring, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈FN₂O₂S |

| Molecular Weight | 334.38 g/mol |

| IUPAC Name | N-cyclopropyl-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

| CAS Number | 921867-49-4 |

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with thiazole structures exhibit activity against various bacterial strains. For instance, studies have reported that certain thiazole derivatives possess comparable or superior antibacterial activity to standard antibiotics such as norfloxacin .

Anticancer Potential

The anticancer activity of thiazole derivatives is well-documented. A study highlighted that certain thiazole compounds exhibit cytotoxic effects on cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The mechanism often involves the inhibition of key proteins associated with cell proliferation and survival, such as Bcl-2.

Case Study:

In a comparative study involving various thiazole derivatives, this compound was tested against A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The results indicated that this compound inhibited cell growth significantly at concentrations that were non-toxic to normal cells.

Anti-inflammatory Effects

Additionally, thiazole derivatives have been investigated for their anti-inflammatory properties. The presence of electron-donating groups in the structure enhances the compound's ability to modulate inflammatory pathways. This has implications for developing therapeutic agents aimed at treating inflammatory diseases.

The proposed mechanism of action for this compound involves interaction with specific enzymes and receptors in cellular pathways. The thiazole ring may facilitate binding to target proteins, inhibiting their activity and leading to downstream effects such as apoptosis in cancer cells or disruption of bacterial metabolism in microbial infections.

Q & A

Basic: What synthetic strategies are recommended for preparing N-cyclopropyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves multi-step protocols, typically starting with the formation of the thiazole core. A common approach is:

Thiazole Ring Formation : React 2-amino-4-substituted thiazole precursors with acetonitrile in the presence of anhydrous aluminum chloride to generate the thiazole scaffold .

Thioether Linkage : Introduce the 4-fluorophenyl-2-oxoethyl group via nucleophilic substitution or thiol-alkylation reactions. For example, react the thiazole intermediate with 2-(4-fluorophenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Acetamide Functionalization : Couple the cyclopropylamine group using standard amidation protocols (e.g., HATU/DIPEA in DCM) .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation) .

- Use glacial acetic acid as a solvent for reflux conditions to improve yield in thiazole-forming steps .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; thiazole C-2 signal near δ 165 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected for C₁₅H₁₄F₃N₃O₂S₂) and detect impurities .

- X-ray Diffraction (XRD) : For crystalline samples, determine bond lengths/angles (e.g., C-S bond ~1.7–1.8 Å in thioether groups) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

Single-crystal XRD analysis provides atomic-level insights:

- Space Group and Unit Cell : Monoclinic systems (e.g., space group Cc) are common for similar acetamide-thiazole derivatives, with unit cell parameters a ≈ 4.9 Å, b ≈ 23.6 Å, c ≈ 18.5 Å, β ≈ 91.5° .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N-H···O=C) that influence solubility and stability. For example, the acetamide carbonyl often acts as a hydrogen-bond acceptor .

- Validation Tools : Use SHELXL for refinement (R-factor < 0.05) and PLATON to check for twinning or disorder .

Advanced: How can researchers reconcile contradictory biological activity data observed in thiazole-acetamide analogs?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances:

- SAR Studies : Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and compare IC₅₀ values in target assays (e.g., kinase inhibition) .

- Metabolic Stability Tests : Assess if discrepancies stem from differential metabolism (e.g., CYP450-mediated oxidation of the cyclopropyl group) using liver microsomes .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to evaluate binding poses in target proteins versus off-targets .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in this compound’s derivatives?

Methodological Answer:

- Fragment-Based Design : Synthesize analogs with incremental changes (e.g., substituting the thioether with sulfoxide/sulfone groups) to evaluate electronic effects .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen-bond acceptors at the thiazole C-2 position) .

- Bioisosteric Replacement : Replace the cyclopropyl group with spirocyclic or bicyclic amines to modulate lipophilicity (clogP) and bioavailability .

Basic: How should researchers address low yields in the final amidation step?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.